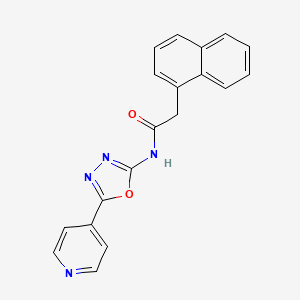

![molecular formula C18H17F3N4OS B2600782 N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1797083-97-6](/img/structure/B2600782.png)

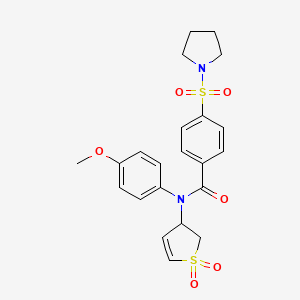

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H17F3N4OS and its molecular weight is 394.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Agents

One study focused on the design, synthesis, and quantitative structure-activity relationship (QSAR) studies of novel analogs possessing antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized through reactions involving 2-amino benzothiazolyl substituted pyrazol-5-ones, indicating promising antibacterial activity at non-cytotoxic concentrations (M. Palkar et al., 2017).

Antimicrobial Activity

Another study explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their biological activities. Some synthesized compounds displayed moderate antimicrobial activity against tested microorganisms, including antiurease and antilipase activities (Serap Başoğlu et al., 2013).

Stearoyl-CoA Desaturase-1 Inhibitors

Research into stearoyl-CoA desaturase-1 (SCD-1) inhibitors led to the identification of a compound with potent inhibitory activity in both murine and human assays. This compound demonstrated a dose-dependent decrease in plasma desaturation index in mice, showcasing its potential for further therapeutic development (Yoshikazu Uto et al., 2009).

Heterocyclic Synthesis

A study highlighted the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a diverse set of trifluoromethyl heterocycles. This research underscores the potential of utilizing such compounds in the synthesis of various heterocyclic compounds with potential pharmaceutical applications (Mark A. Honey et al., 2012).

Anticancer Agents

Several studies have been conducted on the synthesis and evaluation of derivatives for their potential anticancer activities. These compounds have been tested against various cancer cell lines, with some showing promising results. The research demonstrates the compounds' utility in designing novel anticancer agents with varying mechanisms of action (S. Tiwari et al., 2017; B. Ravinaik et al., 2021).

Análisis Bioquímico

Biochemical Properties

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including ATP Phosphoribosyltransferase (HisG), which is involved in the biosynthesis of histidine . The compound binds to the catalytic site of this enzyme, potentially inhibiting its activity. Additionally, it may interact with other biomolecules, such as neurotransmitters, due to the presence of the indazole ring, which is known to influence neurological functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Moreover, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with ATP Phosphoribosyltransferase (HisG) results in enzyme inhibition, which can disrupt the biosynthesis of histidine . Additionally, the compound may influence gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved neurological functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the biosynthesis and degradation of various biomolecules. For instance, its interaction with ATP Phosphoribosyltransferase (HisG) affects the histidine biosynthesis pathway . Additionally, the compound may influence the levels of metabolites by altering the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, as it may accumulate in specific tissues or organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4OS/c19-18(20,21)15-11-5-1-3-7-13(11)25(24-15)10-9-22-16(26)17-23-12-6-2-4-8-14(12)27-17/h2,4,6,8H,1,3,5,7,9-10H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLSCEDFBCDRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2600699.png)

![N-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2600701.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600707.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2600708.png)

![N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600712.png)

![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2600722.png)